Hesseltin A
Description
Hesseltin A is a fungal secondary metabolite first isolated from Penicillium hesseltinei . Structurally, it is a hybrid polyketide-terpenoid, a rare biosynthetic combination that confers unique chemical properties . Its planar structure and stereochemistry were elucidated using extensive NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS) data . This discrepancy underscores the importance of structural specificity and assay conditions in evaluating bioactive compounds.
Properties
Molecular Formula |
C25H32O7 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(1R,2S,3R,11R,14S,16S)-3,14,16-trihydroxy-11,15,15-trimethyl-7-[(1E,3E)-penta-1,3-dienyl]-8,10,17-trioxapentacyclo[14.2.2.01,14.02,11.04,9]icosa-4(9),6-dien-5-one |
InChI |
InChI=1S/C25H32O7/c1-5-6-7-8-15-13-16(26)17-18(27)19-22(4,32-20(17)31-15)9-11-24(28)21(2,3)25(29)12-10-23(19,24)14-30-25/h5-8,13,18-19,27-29H,9-12,14H2,1-4H3/b6-5+,8-7+/t18-,19-,22+,23-,24+,25-/m0/s1 |
InChI Key |
LFPBILWIIIPSMS-IEBSNVMFSA-N |
Isomeric SMILES |
C/C=C/C=C/C1=CC(=O)C2=C(O1)O[C@@]3(CC[C@@]4([C@@]5([C@H]3[C@H]2O)CC[C@@](C4(C)C)(OC5)O)O)C |
Canonical SMILES |
CC=CC=CC1=CC(=O)C2=C(O1)OC3(CCC4(C(C5(CCC4(C3C2O)CO5)O)(C)C)O)C |
Synonyms |
hesseltin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hesseltin A belongs to a broader class of fungal metabolites with antiviral, antifungal, and insecticidal properties. Below, we compare its structural features, biological activities, and sources with those of functionally or structurally analogous compounds.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Structural Diversity and Activity: this compound’s polyketide-terpenoid hybrid structure distinguishes it from triterpenes (e.g., ganodermadiol) and polyketides (e.g., sorbicatechol A). The hybrid backbone may limit its bioavailability compared to smaller triterpenes, which exhibit higher potency against HSV-1 (e.g., ganodermadiol’s ED₅₀ of 0.068 mM vs. This compound’s IC₅₀ of 300 μg) . In contrast, Sch 351633, a protease inhibitor from P. griseofulvum, targets HCV with remarkable specificity (IC₅₀ = 3.8 μg/mL), suggesting that non-hybrid scaffolds may enhance target affinity .
Activity Against Related Pathogens: While this compound and ganoderone C both inhibit viruses, ganoderone C’s anti-IAV activity (IC₅₀ = 2.6 mg/mL) is mechanistically distinct, likely involving viral entry inhibition . This compound’s mode of action remains uncharacterized, highlighting a research gap.
Role of Minor Structural Modifications: Hesseltins B–G, structurally similar to this compound, lack antiviral activity , emphasizing the sensitivity of bioactivity to subtle changes in functional groups or stereochemistry.
Q & A
Q. How are advanced spectroscopic techniques (e.g., 2D NMR, ECD) utilized to resolve ambiguous structural features of this compound derivatives?
- Methodological Answer : Combine COSY, HSQC, and HMBC for H-C correlation. Apply electronic circular dichroism (ECD) with TDDFT calculations to assign absolute configurations of chiral centers .
Experimental Design & Reporting
Q. What guidelines ensure rigorous reporting of this compound research for peer-reviewed publications?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, statistical scripts, and stepwise protocols in supplementary materials. Reference established checklists (e.g., CONSORT for bioactivity studies) .
Q. How should researchers design dose-response studies to minimize off-target effects in this compound bioassays?
- Methodological Answer : Use logarithmic dilution series to establish EC/IC values. Include counter-screens against related targets (e.g., kinase panels) and employ toxicity controls (e.g., lactate dehydrogenase release assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
